

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

basic properties

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Compound of Interest

Compound Name: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to the Basic Properties of **6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique confluence of properties—metabolic stability, enhanced lipophilicity, and potent electronic effects—that can profoundly modulate the biological activity and pharmacokinetic profile of a parent scaffold. When appended to a privileged heterocyclic system like 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, the resulting molecule, **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**, emerges as a building block of significant interest.^{[1][2]} This guide aims to provide a comprehensive technical overview of the core basic properties of this compound, offering insights into its structure, synthesis, acid-base chemistry, and reactivity to empower its effective utilization in research and development endeavors.

Molecular Architecture and Physicochemical Properties

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic compound.[3][4] The core 1H-pyrrolo[2,3-b]pyridine structure is an isostere of indole, where a nitrogen atom replaces the C7 carbon, leading to a fused pyrrole and pyridine ring system.[2][5] The trifluoromethyl group is substituted at the 6-position of the pyridine ring.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Property	Value	Source
Molecular Formula	C ₈ H ₅ F ₃ N ₂	[3]
Molecular Weight	186.14 g/mol	[3]
CAS Number	1060802-93-8	[4]
Appearance	White to off-white solid	Generic
Melting Point	Not consistently reported	-
Boiling Point	Not consistently reported	-
Solubility	Soluble in organic solvents like methanol, DMSO, and ethyl acetate.[6][7]	Generic

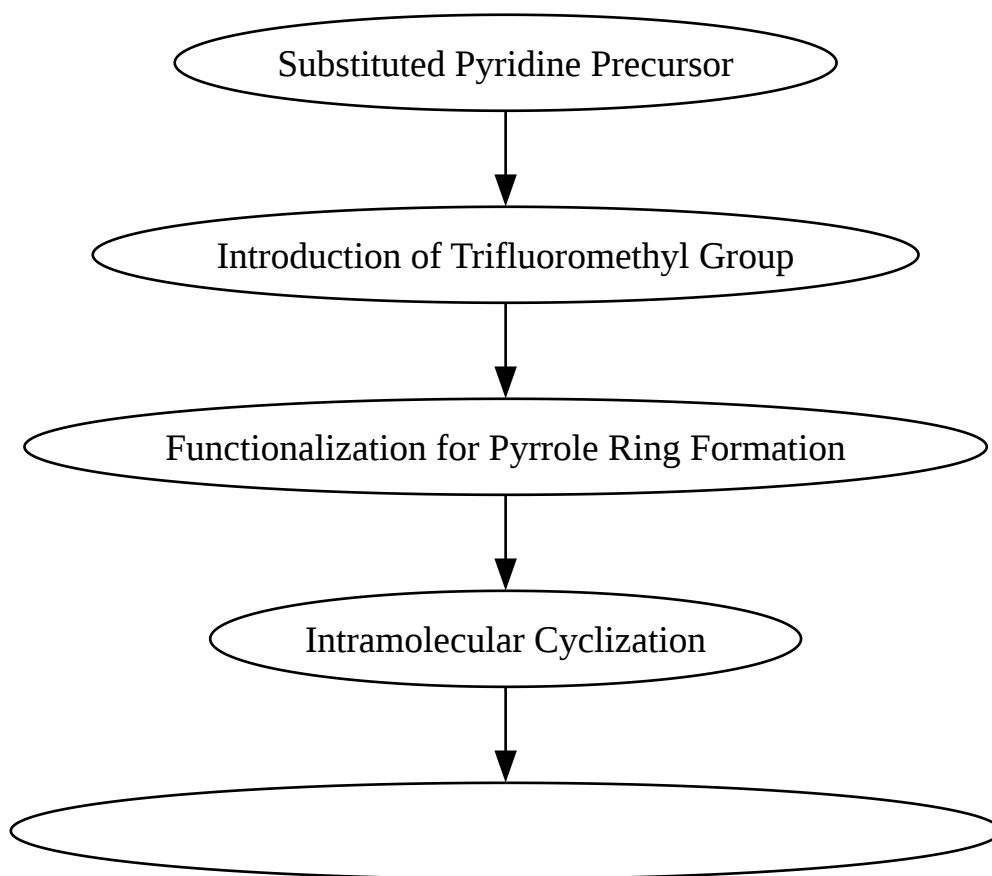
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Synthesis of the Core Scaffold

The synthesis of **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** and its derivatives is of significant interest to the pharmaceutical industry.[1] While multiple synthetic routes exist for substituted 7-azaindoles, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[2][8]

Illustrative Synthetic Protocol

A representative synthesis could involve the reaction of a suitably substituted pyridine with a trifluoromethyl-containing building block, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. The following is a generalized workflow based on common synthetic strategies for similar compounds.



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Acid-Base Chemistry: A Tale of Two Nitrogens

The basic properties of **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** are primarily dictated by the two nitrogen atoms within its bicyclic structure: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7).^[8]

Protonation Site

In the parent 7-azaindole, protonation occurs preferentially at the pyridine nitrogen (N7).[8][9] This is due to the localization of the lone pair of electrons on the sp^2 -hybridized pyridine nitrogen, making it more available for protonation compared to the pyrrole nitrogen's lone pair, which is part of the aromatic sextet. The introduction of a potent electron-withdrawing trifluoromethyl group at the 6-position is expected to significantly decrease the electron density of the pyridine ring, thereby reducing the basicity of the N7 nitrogen. However, N7 is still anticipated to be the primary site of protonation.

pKa Estimation

While an experimentally determined pKa value for **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** is not readily available in the literature, we can estimate its value based on related compounds. The pKa of the conjugate acid of pyridine is approximately 5.2. The fusion of the electron-rich pyrrole ring in 7-azaindole slightly increases the basicity, with a reported pKa of 4.59 for its conjugate acid.[8]

The trifluoromethyl group is a strong deactivating group due to its powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the basicity of pyridines. For instance, the pKa of 3-(trifluoromethyl)pyridine is 2.84, a considerable decrease from pyridine's 5.2. Given that the trifluoromethyl group in **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** is in a similar electronic environment to the 3-position of pyridine relative to the nitrogen, a substantial decrease in the pKa compared to 7-azaindole is expected.

Table 2: pKa Values of Relevant Heterocycles

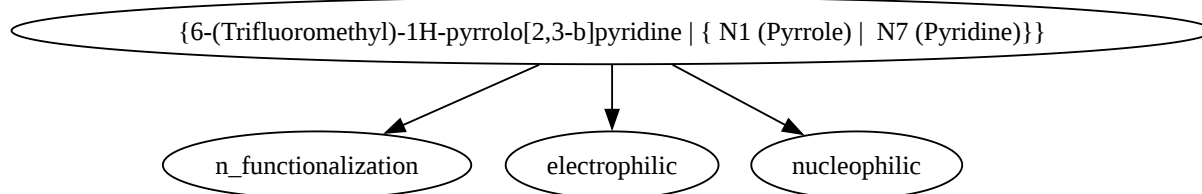
Compound	pKa of Conjugate Acid
Pyridine	~5.2
7-Azaindole	4.59[8]
3-(Trifluoromethyl)pyridine	2.84
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine	< 2.8 (Estimated)

Based on this analysis, the pKa of the conjugate acid of **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** is estimated to be less than 2.8, rendering it a significantly weaker base than both pyridine and the parent 7-azaindole.

Reactivity and Functionalization

The electronic nature of **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** dictates its reactivity towards various reagents.

- **Electrophilic Aromatic Substitution:** The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most common site for electrophilic substitution in 7-azaindoles.[8] The electron-withdrawing trifluoromethyl group on the pyridine ring will further deactivate it towards electrophilic attack.
- **Nucleophilic Aromatic Substitution:** The pyridine ring, particularly with the deactivating trifluoromethyl group, is more susceptible to nucleophilic attack compared to the pyrrole ring.
- **N-Functionalization:** The pyrrole nitrogen (N1) can be readily deprotonated with a suitable base and subsequently alkylated or acylated.[8]



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Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous biologically active compounds, including kinase inhibitors.[6][10][11] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[12] Consequently, **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** is a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology and inflammatory diseases.[13][14]

Conclusion

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a fascinating and synthetically valuable molecule that marries the privileged 7-azaindole scaffold with the advantageous properties of the trifluoromethyl group. Its basicity is significantly attenuated by the potent electron-withdrawing nature of the CF₃ group, a critical consideration for its application in medicinal chemistry, particularly in the context of drug-receptor interactions and pharmacokinetic profiles. A thorough understanding of its fundamental properties, as outlined in this guide, is paramount for unlocking its full potential in the design and development of next-generation therapeutics.

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